N-(2-methoxyethyl)cyclohexanesulfonamide
Description
N-(2-Methoxyethyl)cyclohexanesulfonamide is a sulfonamide derivative characterized by a cyclohexyl group attached to a sulfonyl moiety and a 2-methoxyethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-(2-methoxyethyl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-13-8-7-10-14(11,12)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMATZRMDLMULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and properties of N-(2-methoxyethyl)cyclohexanesulfonamide and related sulfonamides:
Key Observations:
- Solubility : The 2-methoxyethyl group in the target compound may improve water solubility compared to purely alkyl (e.g., ethyl) or aryl (e.g., 2-methoxyphenyl) substituents, as seen in analogues like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
- Biological Activity : Methoxy and chloro substituents in analogues correlate with antimicrobial properties, suggesting the target compound may exhibit similar activity .
Physicochemical Properties
While direct data are absent, comparisons can be inferred:
- Melting Points : Sulfonamides with bulky groups (e.g., cyclohexyl) often exhibit higher melting points due to crystalline packing. For instance, N-cyclohexyl-N-ethylbenzenesulfonamide forms stable crystals with distinct dihedral angles .
- Lipophilicity : The cyclohexyl group increases logP (lipophilicity), while the methoxyethyl group may counterbalance this, enhancing membrane permeability in biological systems.
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